molecular formula C20H30N2O2 B12047891 tert-butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate

tert-butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate

Cat. No.: B12047891
M. Wt: 330.5 g/mol
InChI Key: SNNCPCFPJNCHFU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate, AldrichCPR is a complex organic compound used in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a dihydroisoquinoline moiety. It is often utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and dihydroisoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include tert-butyl chloroformate and various catalysts to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and receptor binding.

    Medicine: This compound is a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and a dihydroisoquinoline moiety. This structure imparts distinct chemical properties, making it particularly valuable in the synthesis of bioactive molecules and pharmaceuticals .

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

tert-butyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-12-8-16(9-13-22)14-21-11-10-17-6-4-5-7-18(17)15-21/h4-7,16H,8-15H2,1-3H3

InChI Key

SNNCPCFPJNCHFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3=CC=CC=C3C2

Origin of Product

United States

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